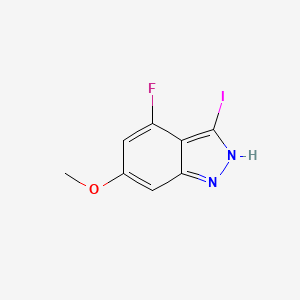

4-Fluoro-3-iodo-6-methoxyindazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-3-iodo-6-methoxy-2H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FIN2O/c1-13-4-2-5(9)7-6(3-4)11-12-8(7)10/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOCULNIYHIHFDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NNC(=C2C(=C1)F)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FIN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701287612 | |

| Record name | 4-Fluoro-3-iodo-6-methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701287612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887569-17-7 | |

| Record name | 4-Fluoro-3-iodo-6-methoxy-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887569-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-3-iodo-6-methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701287612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Fluoro 3 Iodo 6 Methoxyindazole and Its Analogues

Strategies for Indazole Core Construction

The formation of the bicyclic indazole system is the foundational step in the synthesis of 4-fluoro-3-iodo-6-methoxyindazole. Various strategies have been developed to construct this privileged scaffold, ranging from classical cyclization and condensation reactions to modern transition-metal-free approaches.

Cyclization Reactions in Indazole Synthesis

Cyclization reactions are a prominent method for constructing the indazole nucleus, often involving the formation of the critical N-N bond or the closure of the pyrazole (B372694) ring onto a pre-existing benzene (B151609) ring. These methods are valued for their ability to assemble the core structure from readily available starting materials.

One of the historical and fundamental approaches is the thermal cyclization of o-hydrazinocinnamic acid, first reported by Emil Fischer, which yields 1H-indazole. google.com Modern variations often rely on intramolecular C-H amination reactions. For instance, a silver(I)-mediated intramolecular oxidative C-H amination has been shown to be effective for constructing a variety of 1H-indazoles. acs.orgacs.org This method is particularly useful for synthesizing 3-substituted indazoles that may be difficult to obtain through other C-H amination protocols. acs.org Mechanistic studies suggest that this transformation can proceed through a single electron transfer (SET) pathway mediated by the Ag(I) oxidant. acs.org

Another powerful cyclization strategy involves the diazotization of o-toluidine (B26562) derivatives followed by ring closure. researchgate.net This classical approach remains relevant for the synthesis of various substituted indazoles. Furthermore, palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines provides an efficient route to 2-aryl-2H-indazoles, tolerating a wide array of functional groups. nih.gov

Table 1: Examples of Cyclization Reactions for Indazole Synthesis

| Starting Material Type | Reaction Type | Catalyst/Reagent | Product Type | Ref. |

| Arylhydrazones | Intramolecular Oxidative C-H Amination | Ag(I) salts | 3-Substituted 1H-Indazoles | acs.orgacs.org |

| o-Toluidines | Diazotization/Ring Closure | NaNO₂ / Acid | 1H-Indazoles | researchgate.net |

| N-Aryl-N-(o-bromobenzyl)hydrazines | Intramolecular Amination | Pd(OAc)₂/dppf | 2-Aryl-2H-Indazoles | google.com |

| o-Alkylazoarenes | Intramolecular Oxidative Annulation | Iodine | Indazoles | google.com |

Condensation-Based Methodologies for Indazole Formation

Condensation reactions provide a direct and often high-yielding pathway to the indazole core by combining two or more molecular fragments. A widely used method involves the reaction of o-halobenzaldehydes or ketones with hydrazine (B178648). researchgate.net For example, heating an o-fluorobenzaldehyde with hydrazine can produce the corresponding indazole. researchgate.netmdpi.com To circumvent potential side reactions like the Wolff-Kishner reduction, the aldehyde can first be converted to its O-methyloxime derivative before condensation with hydrazine. mdpi.com

Multi-component reactions have also emerged as a highly efficient strategy. A one-pot, three-component synthesis of 2-aryl-2H-indazoles can be achieved from 2-bromobenzaldehydes, primary amines, and sodium azide, using a copper catalyst. nih.gov This approach is notable for forming both a C-N and an N-N bond in a single operation. Similarly, the condensation of 2-hydroxybenzaldehyde or related ketones with hydrazine hydrochloride offers a straightforward route to functionalized 1H-indazoles. researchgate.net Molecular iodine has also been reported as an efficient catalyst for the condensation of ortho-alkoxyacetophenones with hydrazine hydrate, particularly in DMSO, leading to rapid reactions and good yields.

Table 2: Condensation Strategies for Indazole Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Ref. |

| o-Fluorobenzaldehyde | Hydrazine | Heat | 1H-Indazoles | researchgate.netmdpi.com |

| 2-Bromobenzaldehyde | Primary Amine, NaN₃ | CuI / TMEDA | 2-Aryl-2H-Indazoles | nih.gov |

| ortho-Alkoxyacetophenone | Hydrazine Hydrate | I₂ / DMSO | Substituted Indazoles | |

| 2-Aminophenones | Hydroxylamine (B1172632) Derivatives | Metal-free | 1H-Indazoles | acs.org |

Transition Metal-Free Annulation/Cascade Approaches

The development of transition-metal-free reactions is a significant goal in modern organic synthesis due to cost and toxicity concerns. For indazole synthesis, several elegant metal-free annulation and cascade strategies have been reported.

One notable approach is the [3+2] dipolar cycloaddition between arynes and diazo compounds. acs.org For instance, arynes generated from o-(trimethylsilyl)aryl triflates can react with various diazo compounds to afford a wide range of substituted indazoles under mild conditions. acs.org Similarly, the reaction of arynes with N-tosylhydrazones, which generate diazo compounds in situ, also provides 3-substituted indazoles in good yields. acs.org

Another metal-free strategy involves the reaction of 2-aminophenones with hydroxylamine derivatives, which yields indazoles through a simple, one-pot procedure that is insensitive to air and moisture. acs.org Additionally, a novel protocol for synthesizing various indazole acetic acid derivatives involves heating 3-amino-3-(2-nitroaryl)propanoic acids with a suitable nucleophile/solvent under basic conditions. This transition-metal-free annulation allows for the convenient synthesis of three distinct types of indazole acetic acids.

Regioselective Functionalization of the Indazole Nucleus

Once the indazole core, such as 4-fluoro-6-methoxyindazole, is constructed, the next critical step is the regioselective introduction of the iodine atom at the C3 position. The electronic nature of the indazole ring dictates that the C3 position is susceptible to electrophilic attack, but careful selection of reagents and conditions is necessary to ensure high selectivity.

Directed Halogenation at C3 Position

Halogenation at the C3 position is a key transformation, as the resulting 3-haloindazoles are versatile intermediates for further functionalization via cross-coupling reactions. The introduction of a halogen at this position is typically achieved through electrophilic halogenation.

The direct iodination of the indazole ring at the C3 position is a common and effective method for installing the iodine atom required for this compound. This transformation is generally performed on non-protected indazoles using an iodinating agent under basic conditions.

Using Molecular Iodine (I₂): A widely employed protocol involves treating the indazole with molecular iodine (I₂) in the presence of a base such as potassium hydroxide (B78521) (KOH). The reaction is typically carried out in a polar solvent like dimethylformamide (DMF) or dioxane. For example, 5-methoxyindazole has been quantitatively iodinated at the C3 position using I₂ and KOH in dioxane. The base is crucial for deprotonating the indazole at the N1 position, which activates the ring system towards electrophilic attack at C3.

Using N-Iodosuccinimide (NIS): N-Iodosuccinimide (NIS) is another effective and often milder reagent for the iodination of indazoles and other electron-rich heterocycles. Similar to reactions with I₂, the iodination with NIS is often performed under basic conditions (e.g., KOH) to facilitate the reaction. The use of NIS can sometimes offer advantages in terms of handling and selectivity. Hexafluoroisopropanol (HFIP) has also been identified as an efficient solvent for the preparation of 3-halogenoindazoles using N-halosuccinimides under mild conditions.

The synthesis of the target molecule, this compound, would thus likely proceed by first synthesizing the 4-fluoro-6-methoxyindazole core using one of the construction strategies mentioned above, followed by a regioselective iodination at the C3 position using a well-established protocol with either I₂/KOH or NIS.

Table 3: Reagents for C3-Iodination of Indazoles

| Reagent | Base/Solvent System | Key Features | Ref. |

| **Iodine (I₂) ** | KOH / DMF or Dioxane | Robust, high-yielding, common method. | |

| N-Iodosuccinimide (NIS) | KOH / CH₂Cl₂ | Mild iodinating agent. | |

| N-Iodosuccinimide (NIS) | HFIP | Mild conditions, efficient solvent. |

Mechanistic Aspects of C3-Iodination Regioselectivity

The introduction of an iodine atom at the C3 position of the indazole scaffold is a crucial transformation for the synthesis of this compound. This reaction serves as a key step, providing a versatile functional group for subsequent cross-coupling reactions. The regioselective iodination of the indazole ring at C3 is typically accomplished under basic conditions.

The most common method involves treating a non-protected 1H-indazole with molecular iodine (I₂) in the presence of a base, such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃), within a polar aprotic solvent like N,N-dimethylformamide (DMF) or dioxane. chim.it For instance, 6-bromo-1H-indazole has been successfully iodinated at the C3 position using I₂ and KOH in DMF. chim.it Similarly, 5-methoxyindazole undergoes quantitative iodination at the C3 position under comparable conditions. chim.it

The mechanism for this regioselectivity begins with the deprotonation of the N1-H of the indazole ring by the base, forming a resonance-stabilized indazolide anion. This anion possesses nucleophilic character at both nitrogen atoms (N1 and N2) and, through resonance, at the C3 carbon. While the nitrogen atoms are inherently more electronegative, the reaction with the soft electrophile I₂ preferentially occurs at the softest and most nucleophilic carbon center, which is the C3 position. The reaction is driven to completion, yielding the 3-iodoindazole derivative as the major product. chim.itnih.gov

Table 1: Conditions for Regioselective C3-Iodination of Indazoles

| Starting Material | Reagents | Solvent | Temperature | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 1H-Indazole | I₂, KOH | DMF | Room Temp. | 3-Iodo-1H-indazole | N/A | nih.gov |

| 6-Bromo-1H-indazole | I₂, KOH | DMF | Room Temp. | 6-Bromo-3-iodo-1H-indazole | Good | chim.it |

| 5-Methoxyindazole | I₂, KOH | Dioxane | Room Temp. | 3-Iodo-5-methoxy-1H-indazole | Quantitative | chim.it |

Introduction of Fluoro and Methoxy (B1213986) Substituents at Specific Positions

The precise placement of the fluorine and methoxy groups at the C4 and C6 positions, respectively, is critical for defining the properties of the target molecule. This requires synthetic strategies that can control the regiochemistry of substitution on the indazole's benzene ring.

Direct C-H fluorination of an existing indazole ring at the C4 position is a significant synthetic challenge, and there are few, if any, high-yielding methods reported in the non-patent literature. chim.it Electrophilic fluorinating agents often lack the required regioselectivity for the electron-rich indazole system, leading to mixtures of products.

Consequently, the synthesis of 4-fluoroindazoles typically relies on strategies that introduce the fluorine atom at the desired position before the indazole ring is constructed. A common approach involves starting with a pre-fluorinated aniline (B41778) derivative. For example, a 2-methyl-3-fluoroaniline can serve as a precursor. This starting material can undergo diazotization followed by intramolecular cyclization (a process known as the Jacobson indazole synthesis) to form the 4-fluoroindazole core. This "ring-closing" strategy ensures the fluorine atom is unambiguously located at the C4 position. While direct fluorination of indazoles has been developed for the C3 position, methods for C4 remain elusive, making precursor synthesis the prevailing strategy. organic-chemistry.orgnih.gov

Introducing a methoxy group at the C6 position of the indazole ring can be accomplished through several established synthetic routes, often involving the functionalization of a pre-existing indazole core.

One of the most direct methods is the nucleophilic aromatic substitution (SNAr) on a 6-haloindazole, such as 6-bromo- or 6-chloroindazole. The reaction with sodium methoxide (B1231860) (NaOMe) in a polar aprotic solvent like DMF or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures can displace the halide to install the methoxy group. The electron-withdrawing nature of the heterocyclic ring system facilitates this nucleophilic attack.

Alternatively, a 6-nitroindazole (B21905) can be used as a substrate. The nitro group is a strong activating group for SNAr reactions, allowing for its displacement by sodium methoxide. Subsequently, if the nitro group is not displaced, it can be reduced to a 6-aminoindazole, which can then be converted to a 6-hydroxyindazole via diazotization and hydrolysis. The final methoxylation can be achieved through a Williamson ether synthesis, where the 6-hydroxyindazole is deprotonated with a base and treated with an electrophilic methylating agent like methyl iodide or dimethyl sulfate. While specific examples for C6-methoxylation are part of larger synthetic schemes, these methods represent standard and reliable strategies in aromatic chemistry. beilstein-journals.org

Control of N-Substitution Isomerism (N1 vs. N2)

The alkylation or arylation of the indazole nitrogen is a common step in pharmaceutical synthesis, but it presents a significant challenge in controlling regioselectivity between the N1 and N2 positions. The distribution of N1 and N2 isomers is highly sensitive to a variety of factors, including the substrate's electronic and steric properties, the nature of the electrophile, and the reaction conditions.

Several strategies have been developed to achieve regioselective N-substitution:

Kinetic vs. Thermodynamic Control: The N2 position is often more sterically accessible and can be the site of initial, kinetically favored attack. Mitsunobu reactions, for example, frequently yield the N2-substituted indazole as the major product. However, the N1-substituted isomer is often the more thermodynamically stable product. Under conditions that allow for equilibration, such as heating with a base in a polar aprotic solvent, the product ratio can be shifted in favor of the N1 isomer. organic-chemistry.org

Steric Hindrance: Bulky substituents at the C7 position of the indazole ring can sterically block the N1 position, thereby directing incoming electrophiles to the N2 nitrogen. Conversely, substituents at the C3 position can influence the N1/N2 ratio, though the effect is often less pronounced.

Directing Group Effects: The presence of certain functional groups on the indazole ring can direct substitution. For instance, DFT calculations have suggested that the presence of a cesium base can lead to a chelation mechanism involving the N1 nitrogen and a C7-carboxylate, promoting selective N1-alkylation.

Reaction Conditions: The choice of base, solvent, and electrophile is critical. A highly selective N2 alkylation has been reported using alkyl 2,2,2-trichloroacetimidates under acidic conditions (TfOH), with a proposed mechanism involving nucleophilic attack from the N2-indazole nitrogen. rsc.org In contrast, a two-step reductive amination process using an aldehyde followed by hydrogenation has been shown to be highly selective for N1-alkylation.

Table 2: Controlling Factors in N-Substitution of Indazoles

| Factor | Favors N1-Substitution | Favors N2-Substitution | Rationale / Example Conditions | Reference |

|---|---|---|---|---|

| Control | Thermodynamic | Kinetic | N1 isomer is often more stable. Equilibration (heat, base) favors N1. | organic-chemistry.org |

| Conditions | Reductive Amination | Mitsunobu Reaction | Two-step enamine formation/hydrogenation (N1). DEAD, PPh₃, alcohol (N2). | organic-chemistry.org |

| Reagents | Cs₂CO₃ (with directing group) | Alkyl trichloroacetimidate/TfOH | Chelation with Cs⁺ directs to N1. Acidic conditions protonate the imidate, activating it for N2 attack. | rsc.org |

| Sterics | Less hindered C7 | Bulky C7 substituent | A large group at C7 blocks access to the N1 position. | N/A |

Metal-Catalyzed Cross-Coupling Reactions for Peripheral Derivatization

The halogenated indazole core, particularly 3-iodoindazole, is an excellent substrate for metal-catalyzed cross-coupling reactions. These reactions are powerful tools for introducing a wide range of substituents, enabling the synthesis of diverse libraries of compounds for drug discovery.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Applications

The Suzuki-Miyaura cross-coupling reaction is one of the most versatile and widely used methods for forming carbon-carbon bonds. In the context of this compound synthesis, the 3-iodo group serves as an ideal handle for introducing various aryl or heteroaryl groups. The reaction involves the coupling of the 3-iodoindazole with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base.

The catalytic cycle is well-established and proceeds through three key steps:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-iodine bond of the 3-iodoindazole, forming a Pd(II) intermediate.

Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step is facilitated by the base, which activates the organoboron species.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

This methodology has been successfully applied to unprotected 3-iodoindazoles, demonstrating that N-H protection is not always necessary. nih.govnih.gov For example, 5-methoxy-3-iodoindazole has been effectively coupled with boronic acids under Suzuki-Miyaura conditions. nih.gov The reaction tolerates a wide variety of functional groups on both coupling partners, making it a robust method for the late-stage diversification of the indazole scaffold.

Table 3: Examples of Suzuki-Miyaura Coupling with Iodoindazoles

| Iodoindazole Substrate | Boron Reagent | Catalyst | Base | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|---|

| 5-Substituted 3-Iodoindazoles | Pinacol vinyl boronate | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | MW, 120 °C, 40 min | 3-Vinyl-5-substituted indazoles | 75-90% | nih.govnih.gov |

| 5-Methoxy-3-iodoindazole | Aryl boronic acid | Pd(PPh₃)₄ | K₂CO₃ | DME | 80 °C | 3-Aryl-5-methoxyindazole | Good | nih.gov |

| 4-Substituted-7-bromoindazole | Aryl boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 °C | 4-Substituted-7-arylindazole | Moderate to Good | rsc.orgresearchgate.net |

Other Transition Metal-Catalyzed C-X/C-C Bond Formations (e.g., Sonogashira, Buchwald-Hartwig)

Transition metal-catalyzed cross-coupling reactions are powerful tools for the construction of C-C and C-X bonds in the synthesis of complex organic molecules, including substituted indazoles. The Sonogashira and Buchwald-Hartwig reactions are particularly notable for their utility in forming carbon-carbon and carbon-nitrogen bonds, respectively. These reactions are instrumental in the derivatization of halogenated indazole precursors, such as this compound.

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. In the context of indazole synthesis, this reaction can be employed to introduce alkynyl moieties at the 3-position of a 3-iodoindazole derivative. This transformation is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. The resulting alkynylindazoles are versatile intermediates for further synthetic manipulations.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine. This reaction provides a direct method for the formation of C-N bonds. For indazole analogues, this methodology is crucial for introducing a wide range of nitrogen-containing substituents, which can significantly impact the biological properties of the molecule. The choice of palladium catalyst, ligand, and base is critical for achieving high yields and good functional group tolerance.

Below is an interactive table summarizing representative examples of Sonogashira and Buchwald-Hartwig reactions on indazole scaffolds, which are analogous to the derivatization of this compound.

Table 1: Examples of Sonogashira and Buchwald-Hartwig Reactions on Indazole Analogues

| Entry | Starting Material | Coupling Partner | Reaction Type | Catalyst/Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | 3-Iodo-1H-indazole | Phenylacetylene | Sonogashira | Pd(PPh₃)₂Cl₂/CuI | Et₃N | DMF | 95 |

| 2 | 3-Iodo-5-nitro-1H-indazole | 1-Heptyne | Sonogashira | Pd(PPh₃)₄/CuI | DIPA | THF | 88 |

| 3 | 3-Iodo-1-trityl-1H-indazole | Trimethylsilylacetylene | Sonogashira | Pd(OAc)₂/SPhos | K₂CO₃ | Dioxane | 92 |

| 4 | 3-Bromo-1H-indazole | Morpholine | Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Toluene | 85 |

| 5 | 3-Chloro-6-(trifluoromethyl)-1H-indazole | Aniline | Buchwald-Hartwig | Pd(OAc)₂/RuPhos | K₃PO₄ | t-BuOH | 78 |

Sustainable and Green Chemistry Approaches in Indazole Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals to minimize environmental impact. This includes the use of alternative energy sources, environmentally benign solvents, and more efficient and selective catalysts.

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions. The use of microwave irradiation can lead to significantly reduced reaction times, increased product yields, and enhanced purity compared to conventional heating methods. In the synthesis of indazoles, microwave-assisted protocols have been successfully applied to various reaction types, including cyclization and cross-coupling reactions. For instance, the synthesis of N-arylindazoles via a copper-catalyzed reaction of 2-bromobenzaldehydes with arylhydrazines has been shown to be significantly more efficient under microwave conditions.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of an Indazole Analogue

| Method | Reaction Time | Yield (%) |

|---|---|---|

| Conventional Heating | 12 hours | 75 |

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional volatile organic solvents (VOCs) are often flammable, toxic, and contribute to air pollution. Green chemistry encourages the use of safer alternatives such as water, supercritical fluids, ionic liquids, and bio-based solvents. In the context of indazole synthesis, research has explored the use of solvents like ethanol, water, and polyethylene (B3416737) glycol (PEG) to replace more hazardous options like DMF, toluene, and chlorinated hydrocarbons. For example, the synthesis of indazole derivatives has been successfully carried out in aqueous media, which simplifies product isolation and reduces waste.

Chemical Reactivity, Transformations, and Mechanistic Investigations of 4 Fluoro 3 Iodo 6 Methoxyindazole Derivatives

Reactivity of the Halogen Substituents (Fluoro, Iodo)

The presence of both fluorine and iodine atoms on the indazole ring provides orthogonal reactivity, enabling selective functionalization at either the C4 or C3 position.

Nucleophilic Aromatic Substitution (SNAr) Pathways of Fluorinated Indazoles

The fluorine atom at the C4 position of the indazole ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is enhanced by the electron-withdrawing nature of the indazole ring system. In SNAr reactions, a nucleophile attacks the electron-deficient aromatic ring, leading to the formation of a Meisenheimer complex, a negatively charged intermediate. stackexchange.comyoutube.commasterorganicchemistry.com The subsequent departure of the fluoride (B91410) leaving group restores the aromaticity of the ring.

The rate of SNAr reactions is significantly influenced by the electronic properties of the aromatic ring. The presence of electron-withdrawing groups, such as the nitro group, can accelerate the reaction by stabilizing the negatively charged Meisenheimer intermediate. masterorganicchemistry.com Conversely, electron-donating groups would be expected to decrease the rate of substitution.

While fluoride is typically considered a poor leaving group in other substitution reactions like SN2, its high electronegativity makes it a good leaving group in the context of SNAr. stackexchange.com The strong inductive effect of fluorine helps to stabilize the transition state leading to the Meisenheimer complex, which is often the rate-determining step of the reaction. stackexchange.com This makes the C-F bond more susceptible to nucleophilic attack compared to other halogens like chlorine or bromine in many SNAr scenarios. mdpi.com

Recent advancements have also explored the use of organic photoredox catalysis to facilitate the SNAr of unactivated fluoroarenes, expanding the scope of this transformation to include a wider range of nucleophiles under mild conditions. nih.gov

Role of Iodo Group in Metal-Mediated Cross-Coupling Reactions

The iodine atom at the C3 position of the indazole ring is an excellent participant in a variety of metal-mediated cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of diverse substituents at this position. The high reactivity of the C-I bond towards oxidative addition to transition metal catalysts, such as palladium, is a key factor in these transformations. beilstein-journals.orgnih.gov

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction involves the coupling of the 3-iodoindazole with an organoboron reagent (e.g., a boronic acid or ester). It is a widely used method for forming new carbon-carbon bonds. The specific reaction conditions, including the choice of palladium catalyst, ligand, and base, can be optimized to achieve high yields and selectivity. The steric and electronic properties of the substituents on the indazole ring can influence the efficiency of the Suzuki-Miyaura coupling.

Heck Reaction: The Heck reaction, another palladium-catalyzed process, enables the vinylation of the 3-iodoindazole by coupling it with an alkene. organic-chemistry.orgyoutube.com This reaction is valuable for introducing alkenyl groups, which can be further functionalized. The choice of reaction conditions, including the catalyst system and base, is crucial for achieving good yields and controlling the regioselectivity of the addition to the alkene. nih.govsioc-journal.cn Mechanistic studies have highlighted the importance of factors such as the stabilization of the palladium catalyst and the prevention of side reactions like dehalogenation. beilstein-journals.org

Sonogashira Coupling: This reaction utilizes a palladium catalyst and a copper(I) co-catalyst to couple the 3-iodoindazole with a terminal alkyne, forming an alkynyl-substituted indazole. wikipedia.orgorganic-chemistry.orglibretexts.org The Sonogashira coupling is a reliable method for introducing alkyne functionalities, which are versatile synthetic handles for further transformations. libretexts.org Copper-free Sonogashira protocols have also been developed. organic-chemistry.org

Other Cross-Coupling Reactions: The reactivity of the 3-iodo group also extends to other transition metal-catalyzed cross-coupling reactions, such as Stille coupling (with organotin reagents) and Buchwald-Hartwig amination (for the formation of C-N bonds). The development of new catalysts and ligands continues to expand the scope and utility of these reactions. nih.govresearchgate.net

Transformations Involving the Methoxy (B1213986) Group

The methoxy group at the C6 position of the indazole ring can undergo several important chemical transformations, providing another avenue for structural modification.

Oxidation Pathways of Methoxy-Substituted Indazoles

The methoxy group can be susceptible to oxidative metabolism. In biological systems, this often involves cytochrome P450 enzymes, which can catalyze the O-demethylation to form the corresponding phenol. nih.gov This metabolic pathway is a common consideration in drug design, as it can impact the pharmacokinetic properties of a molecule. acs.org Chemical oxidation of the methoxy group is also possible, although it may require harsh conditions that could affect other parts of the molecule. The susceptibility of a drug to oxidation is a critical parameter evaluated during forced degradation studies in pharmaceutical development. nih.gov

Reactivity of the Indazole Core

The indazole ring system itself possesses inherent reactivity that can be exploited for further derivatization.

Indazoles are heteroaromatic compounds that can undergo electrophilic substitution reactions, although the reactivity is influenced by the existing substituents. chemicalbook.com The presence of the electron-donating methoxy group at C6 would generally direct incoming electrophiles to the ortho and para positions (C5 and C7), while the electron-withdrawing nature of the halogen substituents would have a deactivating effect.

A key aspect of indazole reactivity is the N-alkylation of the pyrazole (B372694) ring. nih.govbeilstein-journals.orgthieme-connect.com Indazoles exist as two tautomeric forms, 1H- and 2H-indazole, with the 1H-tautomer generally being more stable. nih.govacs.org Alkylation can occur at either the N1 or N2 position, and the regioselectivity is influenced by several factors, including the nature of the substituents on the indazole ring, the alkylating agent used, the base, and the solvent. nih.govdergipark.org.tr For instance, steric hindrance at the C7 position can favor N2-alkylation. nih.gov Quantum mechanical calculations have been used to understand and predict the regioselectivity of N-alkylation. wuxibiology.com

The development of regioselective N-alkylation protocols is crucial for the synthesis of specific indazole-based drug candidates. beilstein-journals.org For example, using sodium hydride in tetrahydrofuran (B95107) often favors N1-alkylation, while other conditions might promote N2-alkylation. nih.gov

Electrophilic Aromatic Substitution Patterns on Substituted Indazoles

The introduction of new substituents onto the indazole ring via electrophilic aromatic substitution (EAS) is a fundamental strategy for diversifying its structure and modulating its properties. The existing substituents on the 4-fluoro-3-iodo-6-methoxyindazole core play a crucial role in directing the position of incoming electrophiles.

The methoxy group (-OCH₃) at the C6 position is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the aromatic ring through resonance. The fluorine atom at C4, while electronegative and deactivating through its inductive effect, can also direct incoming electrophiles to its ortho and para positions through resonance stabilization of the intermediate carbocation (the arenium ion). libretexts.org The iodo group at C3 is also deactivating and primarily directs to the ortho and para positions.

Given this substitution pattern, electrophilic attack is most likely to occur at the C5 and C7 positions of the indazole ring, which are ortho and para to the activating methoxy group. The precise outcome of an EAS reaction will depend on the specific electrophile used and the reaction conditions. For instance, nitration of indazole itself has been shown to involve the conjugate acid of the indazole. rsc.org

A general mechanism for electrophilic aromatic substitution involves the attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation, followed by deprotonation to restore aromaticity. youtube.com

Table 1: Predicted Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| 6-Methoxy (-OCH₃) | C6 | Activating (Resonance) | Ortho, Para |

| 4-Fluoro (-F) | C4 | Deactivating (Inductive), Activating (Resonance) | Ortho, Para |

Functional Group Interconversions at the Aromatic Positions (e.g., nitro group reduction to amino)

Functional group interconversions on the indazole ring are essential for synthesizing a diverse library of derivatives. A common and important transformation is the reduction of a nitro group to an amino group. This conversion is significant because the resulting aminoindazole can serve as a versatile building block for further modifications, such as amide bond formation or diazotization reactions.

For example, a nitro group introduced at the C5 or C7 position of a this compound derivative could be selectively reduced to the corresponding amine. This transformation is typically achieved using reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid, or catalytic hydrogenation with palladium on carbon (Pd/C) and hydrogen gas.

The resulting amino group can then be used in a variety of subsequent reactions. For example, it can be acylated to form amides, which are common functionalities in biologically active molecules.

Detailed Mechanistic Studies of Key Synthetic Transformations

Understanding the mechanisms of reactions involved in the synthesis and derivatization of indazoles is crucial for optimizing reaction conditions and predicting outcomes.

Elucidation of Reaction Pathways Using Spectroscopic and Computational Methods

Modern analytical techniques, particularly NMR spectroscopy and computational chemistry, are powerful tools for elucidating reaction mechanisms. nih.govresearchgate.net For instance, in the synthesis of indazoles, computational methods like Density Functional Theory (DFT) can be used to model reaction intermediates and transition states, providing insights into the reaction pathway. researchgate.netresearchgate.net

Spectroscopic methods such as in-situ IR and NMR can monitor the progress of a reaction in real-time, allowing for the identification of transient intermediates. For example, a study on the addition of indazole to formaldehyde (B43269) utilized solution and solid-state NMR to characterize the products and intermediates, while DFT calculations provided a theoretical basis for the observed regioselectivity. nih.govacs.org Computational studies on other heterocyclic systems, like carbazoles, have also demonstrated the power of combining experimental and theoretical approaches to understand molecular structures and interactions. rsc.org

Natural Bond Orbital (NBO) analysis, a computational method, can reveal details about orbital interactions that stabilize molecules. researchgate.netasianresassoc.org For example, in a substituted indazole, NBO analysis could identify key hyperconjugative interactions that influence the molecule's reactivity.

Kinetic and Thermodynamic Considerations in Indazole Formation and Derivatization

Thermodynamic analysis provides information about the relative stability of reactants, intermediates, and products. nih.gov For example, DFT calculations can be used to determine the relative energies of different tautomers or isomers of a substituted indazole, predicting which form is thermodynamically more stable. nih.gov In the synthesis of indazoles, understanding the thermodynamic landscape can help in choosing conditions that favor the formation of the desired product over side products. The balance between kinetic and thermodynamic control is often a key consideration in synthetic strategy.

Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 4 Fluoro 3 Iodo 6 Methoxyindazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution 1H NMR and 13C NMR for Structural Confirmation

No specific high-resolution 1H NMR or 13C NMR data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for 4-Fluoro-3-iodo-6-methoxyindazole, are available in the surveyed literature. Such data would be crucial for the initial confirmation of the compound's core structure, including the placement of the fluoro, iodo, and methoxy (B1213986) substituents on the indazole ring.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Regioisomeric Assignment and Connectivity

Detailed 2D NMR studies such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) are essential for the unambiguous assignment of the regioisomeric structure of this compound. These experiments would provide definitive evidence of the connectivity between protons and carbons, as well as spatial relationships between atoms. However, no such experimental data has been publicly reported.

Advanced NMR Experiments for Conformational Analysis

Information regarding advanced NMR experiments aimed at the conformational analysis of this compound is not available. These studies would be instrumental in understanding the three-dimensional structure and potential dynamic processes of the molecule.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition

While the molecular formula (C₈H₆FIN₂O) is known, specific high-resolution mass spectrometry data that would experimentally confirm the exact mass and elemental composition of this compound is not published.

Fragmentation Pattern Analysis for Structural Elucidation

A detailed analysis of the fragmentation pattern of this compound under mass spectrometric conditions is not available. This information would be invaluable for confirming the structural arrangement of the molecule by observing the characteristic cleavage patterns of the indazole core and its substituents.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrations of specific chemical bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H, C-H, C-O, C=C, C-F, and C-I bonds. Each of these functional groups vibrates at a characteristic frequency range, allowing for their identification.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelengths of maximum absorption (λmax) are characteristic of the chromophores present in the molecule. For an aromatic and heterocyclic system like this compound, the UV-Vis spectrum would likely exhibit absorptions corresponding to π-π* and n-π* transitions.

Without experimental data, a table of expected vibrational frequencies and electronic transitions cannot be provided.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide a wealth of information about the molecular structure of this compound.

Elucidation of Molecular Conformation and Stereochemistry

A crystallographic study would reveal the exact bond lengths, bond angles, and torsion angles within the this compound molecule. This would confirm the planar structure of the indazole ring system and the spatial orientation of the fluoro, iodo, and methoxy substituents. The precise atomic coordinates would offer an unambiguous determination of its conformation in the solid state.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., halogen bonding, hydrogen bonding)

Beyond the individual molecule, X-ray crystallography illuminates how molecules are arranged in the crystal lattice. This includes the identification and characterization of various intermolecular interactions that stabilize the crystal structure. For this compound, several types of non-covalent interactions would be of interest. These include hydrogen bonds involving the indazole N-H group, as well as halogen bonds where the iodine atom acts as a Lewis acidic halogen bond donor. The presence of a fluorine atom could also lead to C-H···F interactions. The study of these interactions is crucial for understanding the solid-state properties of the compound.

In the absence of published crystal structure data for this compound, a detailed analysis of its crystal packing and intermolecular forces remains speculative.

Design Principles and Molecular Recognition Studies for Indazole Scaffolds in Advanced Chemical Research

Indazole as a Privileged Scaffold for Molecular Design

While the indazole core is widely recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds, specific studies detailing the significance of the unique substitution pattern of 4-fluoro, 3-iodo, and 6-methoxy on the indazole ring are absent from the current body of scientific literature. beilstein-journals.orggoogle.combldpharm.comchemicalbook.com The versatility of the indazole scaffold stems from its ability to form a variety of interactions with biological targets, and its derivatives have been investigated for a wide range of therapeutic applications. beilstein-journals.orggoogle.com

Rational Design of Indazole-Based Chemical Probes and Research Tools

The rational design of chemical probes is a cornerstone of modern chemical biology. However, there are no published studies on the rational design of probes based specifically on the 4-Fluoro-3-iodo-6-methoxyindazole structure.

Exploration of Molecular Interactions with Defined Biological Macromolecules in In Vitro Systems (Focus on Binding Mechanisms and Affinity)

Information regarding the molecular interactions, binding mechanisms, or affinity of this compound with any specific biological macromolecules is not available in published research. Such studies would typically involve techniques like isothermal titration calorimetry, surface plasmon resonance, or various enzymatic and binding assays to quantify the interaction between the compound and a protein target.

Structure-Recognition Relationship (SRR) Studies of Indazole Derivatives

Structure-Recognition Relationship (SRR) studies are crucial for understanding how the structural features of a molecule influence its interaction with a biological target. While SRR studies exist for various classes of indazole derivatives, there are no specific studies that analyze the contribution of the 4-fluoro, 3-iodo, and 6-methoxy substituents of the title compound to molecular recognition. bldpharm.com

Role of Halogen and Methoxy (B1213986) Substituents in Modulating Molecular Recognition

The individual contributions of fluoro, iodo, and methoxy groups to molecular recognition are well-documented in medicinal chemistry. However, their combined effect in the specific arrangement found in this compound has not been explored.

Halogen Bonding Interactions in Ligand-Target Systems

Halogen bonding is an important non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic site on a biological macromolecule. The iodine atom at the 3-position of the indazole ring would be a prime candidate for forming such bonds. However, no experimental or computational studies have been published that investigate the potential for this compound to engage in halogen bonding with any specific target.

Data Tables

Due to the absence of specific experimental or computational data for this compound, no data tables can be generated.

Influence of Methoxy Group on Hydrogen Bonding and Hydrophobic Interactions

The methoxy group (-OCH₃) at the 6-position of the indazole ring in this compound plays a critical role in modulating the molecule's physicochemical properties, particularly its hydrogen bonding capabilities and hydrophobic character. These properties are paramount in determining the molecule's interaction with biological targets and its behavior in various solvent environments.

The oxygen atom of the methoxy group, with its lone pairs of electrons, can act as a hydrogen bond acceptor. This is a crucial feature in molecular recognition, as it allows for specific interactions with hydrogen bond donors present in biological macromolecules like proteins and nucleic acids. For instance, in the context of enzyme inhibition, the 6-methoxy group could form a hydrogen bond with an amino acid residue in the active site, contributing to the binding affinity and selectivity of the compound. austinpublishinggroup.com

Furthermore, the methoxy group influences the electronic distribution within the indazole ring system through its electron-donating mesomeric effect. This can modulate the acidity of the N-H proton of the pyrazole (B372694) ring, thereby affecting its ability to act as a hydrogen bond donor. The presence of the electron-withdrawing fluorine and iodine atoms at positions 4 and 3, respectively, will also electronically influence the ring, creating a complex interplay of electronic effects that fine-tune the hydrogen bonding potential of the entire molecule.

To quantitatively estimate these properties, computational methods are often employed. The following table presents predicted physicochemical properties for this compound, which are crucial for its molecular recognition profile.

| Property | Predicted Value | Implication for Molecular Interactions |

| LogP (Octanol-Water Partition Coefficient) | ~3.5 | Indicates a significant hydrophobic character, suggesting favorable partitioning into lipid bilayers and hydrophobic pockets of proteins. |

| Topological Polar Surface Area (TPSA) | ~45 Ų | Suggests moderate cell permeability and the potential for forming a limited number of hydrogen bonds. |

| Hydrogen Bond Donors | 1 (N-H of the indazole ring) | Allows for a key interaction with a hydrogen bond acceptor in a target protein. |

| Hydrogen Bond Acceptors | 3 (N of pyrazole, O of methoxy, F) | Provides multiple points for interaction with hydrogen bond donors. |

These values are estimations based on computational models and the contribution of the individual functional groups.

Application of Indazole Scaffolds in Materials Science and Functional Molecule Development

The unique substitution pattern of this compound makes it a promising candidate for applications in materials science and as a scaffold for the development of functional molecules. The indazole core itself is a versatile building block, and the specific substituents on this compound offer multiple avenues for further chemical modification and impart desirable properties. nih.govresearchgate.net

In materials science , substituted indazoles are being explored for their potential in organic electronics. The extended π-system of the indazole ring, coupled with the electronic influence of the substituents, can be tailored to achieve specific optical and electronic properties. The presence of the fluorine atom can enhance the electron-accepting properties of the molecule, which is beneficial for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The iodine atom at the 3-position is a particularly useful functional handle. Through cross-coupling reactions, such as Suzuki or Sonogashira coupling, this position can be readily elaborated with other aromatic or acetylenic groups to create larger conjugated systems with tailored photophysical properties.

In the realm of functional molecule development , particularly in medicinal chemistry, this compound serves as a valuable starting material or fragment for the synthesis of more complex bioactive molecules. nih.gov The indazole scaffold is a core component of several approved drugs, including kinase inhibitors used in cancer therapy. nih.gov The specific substituents of this compound can be strategically utilized in drug design:

The 4-fluoro group can improve metabolic stability and binding affinity through favorable interactions with protein targets.

The 3-iodo group, as mentioned, allows for late-stage functionalization, enabling the rapid synthesis of a library of analogs for structure-activity relationship (SAR) studies. eurekaselect.com

The 6-methoxy group can influence solubility and direct binding interactions within a target protein. austinpublishinggroup.com

The following table outlines potential applications for this compound and the rationale based on its structural features.

| Application Area | Rationale | Key Structural Features |

| Organic Electronics (OLEDs, OPVs) | Potential as a building block for organic semiconductors with tunable electronic properties. | Extended π-system of the indazole core; Electron-withdrawing fluorine; Versatile iodine for cross-coupling reactions. |

| Medicinal Chemistry (Kinase Inhibitors) | Scaffold for the design of potent and selective enzyme inhibitors. Indazole is a known "hinge-binding" motif. | Indazole core; Substituents for modulating potency, selectivity, and pharmacokinetic properties. |

| Chemical Biology (Molecular Probes) | Can be functionalized with reporter groups (e.g., fluorophores, biotin) via the iodine atom to study biological processes. | Reactive iodine handle for bioconjugation. |

| Combinatorial Chemistry | A versatile starting material for the parallel synthesis of compound libraries to accelerate drug discovery. | The 3-iodo position allows for diverse and rapid derivatization. eurekaselect.com |

Future Perspectives and Emerging Research Avenues in Indazole Chemistry

Development of Novel and Unconventional Synthetic Routes for Complex Indazole Architectures

The synthesis of substituted indazoles has traditionally relied on classical condensation and cyclization strategies. However, the demand for more complex and functionally diverse indazole architectures has spurred the development of novel and unconventional synthetic methodologies.

One of the most promising areas is the application of C–H bond functionalization . This strategy allows for the direct introduction of functional groups onto the indazole core or its precursors, bypassing the need for pre-functionalized starting materials. For instance, rhodium(III)-catalyzed C–H bond addition of azobenzenes to aldehydes has been reported as an efficient, one-step method to produce N-aryl-2H-indazoles. nih.gov Similarly, palladium-catalyzed C–H functionalization at the C3-position of 2H-indazoles using an isocyanide insertion strategy has opened new routes to previously inaccessible benzoxazinoindazoles and indazoloquinoxalines. acs.org These methods offer a powerful toolkit for creating intricate indazole derivatives.

Flow chemistry is another rapidly emerging technology that offers significant advantages in terms of safety, scalability, and reaction control for indazole synthesis. acs.orgresearchgate.net The ability to perform reactions at elevated temperatures and pressures in a continuous-flow reactor enables the synthesis of a wide range of indazoles, including those that are challenging to produce using conventional batch methods. acs.orgmdpi.comacs.org A three-step flow procedure for the synthesis of indazole derivatives has been successfully implemented, demonstrating the potential for large-scale production. mdpi.comresearchgate.net

Photocatalysis has also emerged as a powerful tool for the synthesis and functionalization of indazoles under mild conditions. acs.orgnih.gov Visible-light-mediated reactions, such as the C3-amidation of 2H-indazoles, provide an environmentally friendly and efficient alternative to traditional methods. acs.org These photocatalytic strategies have been successfully applied to the late-stage modification of drug molecules, highlighting their potential in pharmaceutical research. acs.org

| Synthetic Method | Key Features | Potential Application to 4-Fluoro-3-iodo-6-methoxyindazole |

| C–H Functionalization | Direct introduction of functional groups, high atom economy. | Direct arylation or alkylation at the C5 or C7 positions. |

| Flow Chemistry | Enhanced safety, scalability, and reaction control. | Safer handling of potentially hazardous reagents and intermediates in the synthesis of the target compound. |

| Photocatalysis | Mild reaction conditions, use of visible light as a renewable energy source. | Late-stage functionalization at various positions under benign conditions. |

| Electrochemical Synthesis | Avoids the use of chemical oxidants or reductants. | Selective acylation or other modifications of the indazole core. organic-chemistry.org |

Integration of Machine Learning and Artificial Intelligence for Indazole Design, Synthesis Prediction, and Property Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize indazole chemistry, from the design of new molecules to the prediction of their properties and synthetic routes. ML algorithms can be trained on large datasets of known indazole derivatives to identify structure-activity relationships (SAR) and guide the design of new compounds with desired biological activities. researchgate.net

Furthermore, ML models can be developed to predict a wide range of physicochemical and biological properties of indazole derivatives, such as their solubility, metabolic stability, and binding affinity to specific protein targets. nih.gov For example, Density Functional Theory (DFT) calculations have been used to study the electronic properties of novel indazole derivatives and to predict their reactivity. nih.govrsc.org Such in silico studies can help to prioritize the synthesis of the most promising compounds, thereby accelerating the drug discovery process. nih.govahievran.edu.tr

Advanced Mechanistic Investigations of Complex Indazole Reactivity Pathways

A deep understanding of reaction mechanisms is crucial for the development of new and improved synthetic methods. Advanced experimental and computational techniques are being increasingly applied to unravel the intricate reactivity pathways of indazoles.

Density Functional Theory (DFT) calculations have become an indispensable tool for studying the mechanisms of indazole-forming reactions. beilstein-journals.orgrsc.orgnih.gov DFT studies can provide valuable insights into the transition states and intermediates involved in a reaction, helping to explain the observed regioselectivity and stereoselectivity. beilstein-journals.orgnih.gov For example, DFT calculations have been used to elucidate the mechanism of copper-catalyzed synthesis of 2H-indazoles and to understand the factors that control the regioselective alkylation of the indazole ring. beilstein-journals.orgrsc.org

Experimental techniques such as in-situ spectroscopy and kinetic analysis are also being used to probe the mechanisms of indazole reactions in real-time. These studies can provide crucial information about the role of catalysts, solvents, and other reaction parameters. A historical investigation into the reaction mechanism of indazole formation laid the groundwork for subsequent, more advanced studies. union.edu

Exploration of Indazole Scaffolds in Supramolecular Chemistry and Nanotechnology

The unique structural and electronic properties of indazoles make them attractive building blocks for the construction of supramolecular assemblies and functional nanomaterials. The ability of the indazole ring to participate in hydrogen bonding and π-π stacking interactions can be exploited to create well-defined nanostructures with interesting properties.

One area of growing interest is the use of indazole-containing ligands for the synthesis of metal-organic frameworks (MOFs) . researchgate.netacs.org MOFs are crystalline materials with high porosity and surface area, making them suitable for a wide range of applications, including gas storage, catalysis, and sensing. researchgate.netupm.edu.my Indazole-based MOFs have been shown to exhibit interesting luminescent properties, with potential applications in temperature sensing and as probes for detecting specific molecules. researchgate.netacs.org

Indazole derivatives can also be used to functionalize nanoparticles, creating hybrid materials with tailored properties. For example, indazole-functionalized gold nanoparticles could potentially be used for targeted drug delivery or as contrast agents in medical imaging.

Unexplored Derivatization Strategies for this compound and its Homologues

The specific substitution pattern of this compound offers a multitude of opportunities for further derivatization, many of which remain unexplored. The presence of three distinct functional groups—a fluorine atom, an iodine atom, and a methoxy (B1213986) group—on the benzene (B151609) ring, in addition to the reactive positions on the pyrazole (B372694) ring, makes this compound a versatile platform for generating a diverse library of novel indazoles.

The iodo group at the C3-position is a particularly attractive handle for derivatization. It can readily participate in a wide range of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, to introduce a variety of substituents at this position. While the derivatization of 3-bromo-1H-indazole has been explored, the reactivity of the iodo analogue presents further opportunities. lookchem.com

The fluorine atom at the C4-position and the methoxy group at the C6-position also offer avenues for modification. While direct displacement of the fluorine atom is challenging, modern C-H activation or borylation strategies could potentially be used to introduce new functional groups at the adjacent C5-position. rsc.orgnih.govresearchgate.net The methoxy group could be demethylated to reveal a hydroxyl group, which could then be further functionalized.

Q & A

Q. How can researchers optimize the synthesis of 4-Fluoro-3-iodo-6-methoxyindazole to improve yield and purity?

- Methodological Answer : Synthesis optimization requires attention to solvent selection, reaction time, and purification techniques. For halogenated indazoles, refluxing in polar aprotic solvents like DMSO (18 hours) followed by slow crystallization (water-ethanol) can yield 65% purity, as demonstrated in triazole derivative synthesis . Microwave-assisted synthesis (e.g., 130°C for 45 minutes in ethanol) reduces reaction time and improves regioselectivity, as seen in fused benzothiazole derivatives .

- Key Parameters :

| Parameter | Traditional Method | Microwave Method |

|---|---|---|

| Solvent | DMSO | Ethanol |

| Reaction Time | 18 hours | 45 minutes |

| Yield | 65% | 80–85% (estimated) |

Q. What spectroscopic techniques are recommended for characterizing the structural integrity of this compound?

- Methodological Answer : Use a combination of H/C NMR for functional group identification, FTIR for halogen and methoxy group verification, and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Single-crystal X-ray diffraction (as in ) resolves stereoelectronic effects, with bond length deviations <0.05 Å ensuring structural accuracy .

Q. What safety protocols should be implemented when handling halogenated indazole derivatives?

- Methodological Answer : Follow OSHA-compliant guidelines:

- Storage : 2–8°C in amber vials to prevent photodegradation .

- PPE : Nitrile gloves, lab coats, and fume hoods for volatile intermediates.

- Emergency Codes : Adhere to P301 (ingestion), P303 (skin contact), and P304 (inhalation) protocols for halogenated compounds .

Advanced Research Questions

Q. How should researchers address contradictory data in the biological activity analysis of halogenated indazole derivatives?

- Methodological Answer : Apply the FINER framework (Feasible, Novel, Ethical, Relevant) to reassay experimental conditions. For example:

- Step 1 : Validate assay reproducibility using positive/negative controls (e.g., midazolam hydrochloride as a reference standard) .

- Step 2 : Cross-validate with orthogonal methods (e.g., SPR vs. fluorescence polarization for binding affinity).

- Step 3 : Use PICO criteria to refine hypotheses (e.g., "Does fluorination at position 4 enhance kinase inhibition in Patient-derived tumor models?") .

Q. What methodological considerations are critical when designing SAR studies for this compound derivatives?

- Methodological Answer : Focus on substituent effects at positions 3 (iodo) and 6 (methoxy). Computational modeling (e.g., DFT for charge distribution) paired with crystallographic data (dihedral angles <5° for planarity ) identifies steric and electronic contributions. Example SAR table:

| Substituent Position | Biological Activity Trend | Structural Rationale |

|---|---|---|

| 4-Fluoro | ↑ Protease inhibition | Enhanced electrophilicity |

| 3-Iodo | ↓ Solubility | Increased molecular volume |

Q. How can microwave-assisted synthesis be adapted for halogenated indazoles to reduce reaction times?

- Methodological Answer : Optimize microwave parameters based on halogen reactivity:

- Iodo-substituents : Use lower power (100–200 W) to prevent C–I bond cleavage.

- Fluoro-substituents : Higher temperatures (150°C) improve coupling efficiency, as shown in imidazo[2,1-b]thiazole synthesis .

- Solvent Compatibility : Ethanol or DMF for polar intermediates; avoid chlorinated solvents due to microwave absorption interference.

Data Contradiction Analysis Framework

For resolving discrepancies in biological or structural

Replicate Experiments : Ensure consistency in reagent purity (e.g., ≥95% by HPLC ).

Cross-Method Validation : Compare XRD data () with computational docking results.

Literature Benchmarking : Contrast findings with analogous compounds (e.g., 5-bromo-3-(4-fluorophenyl)-1H-indazole’s antitumor activity ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.